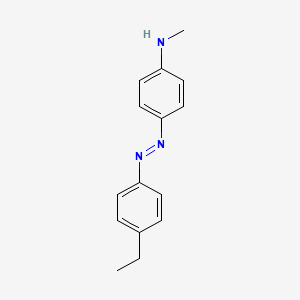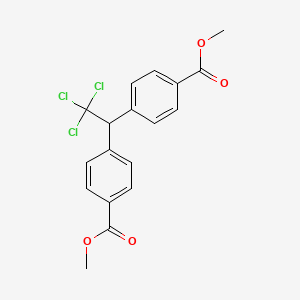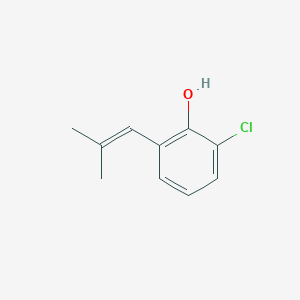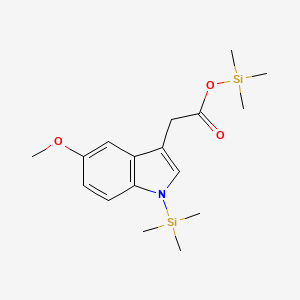
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide: is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, an oxazolidine ring, and a carboxamide group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide typically involves the reaction of diethylamine with a suitable oxazolidine precursor. One common method is the cyclization of N,N-diethyl-2-amino-5-phenyl-3-oxazolidinecarboxamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxazolidinone derivatives with varying degrees of oxidation.
Reduction: Saturated oxazolidine derivatives.
Substitution: Phenyl-substituted oxazolidinecarboxamide derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive oxazolidinones.
Medicine: Explored for its potential therapeutic applications, including as an antibiotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth.
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Cycloserine: A structural analog with antimicrobial properties but a different mechanism of action.
Uniqueness: N,N-Diethyl-2-oxo-5-phenyl-3-oxazolidinecarboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its diethylamino group and phenyl ring provide opportunities for further functionalization and derivatization, making it a versatile compound for research and development.
Propiedades
Número CAS |
55243-71-5 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N,N-diethyl-2-oxo-5-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-15(4-2)13(17)16-10-12(19-14(16)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clave InChI |
HHJWWUDIABVEQC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1CC(OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)

![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)

![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)






